1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane
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Overview
Description
1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane is a chemical compound with the molecular formula C19H22N4O8S2. It has an average mass of 498.530 Da and a monoisotopic mass of 498.087891 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula C19H22N4O8S2 . For a more detailed structural analysis, techniques such as X-ray crystallography or computational chemistry methods can be used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has an average mass of 498.530 Da and a monoisotopic mass of 498.087891 Da .Scientific Research Applications
Synthesis and Application in Material Science
A study by Gu et al. (2009) elaborates on a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), a compound utilized in the preparation of metal passivators and light-sensitive materials. This synthesis process is highlighted for its efficiency, environmental benignity, and ease of operation, which might reflect the synthetic approachability and application potential of similarly structured compounds like 1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane in material science (Gu, Yu, Zhang, & Xu, 2009).
Pharmaceutical and Biological Activity
The review by Rashid et al. (2019) on 1,4-Diazepines details the synthetic schemes, reactions, and broad spectrum of biological activities associated with this class of compounds. It underscores the pharmaceutical significance of 1,4-diazepine derivatives, suggesting potential biological or therapeutic roles for compounds with similar structural features. The noted activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties, indicating a wide range of scientific applications (Rashid, Ashraf, Rehman, Shahid, Mahmood, & Faruq, 2019).
Biochemical Analysis
Biochemical Properties
1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The sulfonyl groups in the compound can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. Additionally, the nitrophenyl groups can participate in redox reactions, further influencing the biochemical pathways in which the compound is involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, the compound’s interaction with key signaling proteins can lead to changes in downstream signaling cascades, ultimately impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The sulfonyl groups can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation. Additionally, the nitrophenyl groups can undergo redox reactions, altering the redox state of the cellular environment and influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, toxic or adverse effects can be observed, including disruptions in cellular function and metabolic processes. Threshold effects are also noted, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Enzymes that interact with the sulfonyl and nitrophenyl groups of the compound play a crucial role in its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
1,4-bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O8S2/c1-14-4-6-16(22(24)25)12-18(14)32(28,29)20-8-3-9-21(11-10-20)33(30,31)19-13-17(23(26)27)7-5-15(19)2/h4-7,12-13H,3,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYDGRMDXURGJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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